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Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzyl bromide

Cat. No.: B1445993

An In-depth Technical Guide to 2-Fluoro-6-iodobenzyl bromide: Properties, Reactivity, and
Applications

Introduction

2-Fluoro-6-iodobenzyl bromide is a highly functionalized aromatic compound of significant
interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials
science. Its unique trifunctional nature—featuring a reactive benzylic bromide, a versatile aryl
iodide, and a modulating fluoro group—makes it a powerful building block for constructing
complex molecular architectures. The strategic placement of these three distinct functionalities
on the benzene ring allows for orthogonal chemical transformations, providing a high degree of
control in multi-step syntheses.

This guide offers a comprehensive overview of the core chemical properties, synthesis,
reactivity, and applications of 2-Fluoro-6-iodobenzyl bromide. It is intended to serve as a
technical resource for scientists and drug development professionals, providing both
foundational knowledge and practical insights into the utilization of this versatile reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental
to its effective use in the laboratory. The key properties of 2-Fluoro-6-iodobenzyl bromide are
summarized below.
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Physical and Chemical Data

Property Value Source/Note
1-(Bromomethyl)-2-fluoro-6-
IUPAC Name )
iodobenzene
CAS Number 1231747-49-1 [1]
Molecular Formula C7HsBrFI
Molecular Weight 317.92 g/mol Calculated
] ] Inferred from related
Appearance Typically a solid
compounds
Soluble in common organic
Solubility solvents (e.g., THF, DCM, [2]
Chloroform)
Store refrigerated, under an
Storage inert atmosphere, protected [3]

from light and moisture

Spectroscopic Characterization (Predicted)

While a published spectrum for 2-Fluoro-6-iodobenzyl bromide is not readily available, its *H

NMR spectrum can be reliably predicted based on analogous structures, such as 2-fluoro-6-

bromobenzyl bromide.[4][5][6]

e 1H NMR (CDCls, 400 MHz):

o ® ~7.40-7.50 ppm (m, 1H): Aromatic proton ortho to the iodine.

o 0 ~7.10-7.20 ppm (m, 2H): Remaining two aromatic protons, showing complex coupling

due to both fluorine and adjacent protons.

o O ~4.70 ppm (s, 2H): Benzylic protons (CH2Br). The singlet indicates no adjacent protons.

This chemical shift is characteristic of benzylic bromides.

Synthesis and Purification
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The most common and efficient laboratory-scale synthesis of 2-Fluoro-6-iodobenzyl bromide
involves the free-radical bromination of the corresponding toluene precursor, 2-fluoro-6-
iodotoluene. This reaction selectively targets the benzylic position due to the stability of the
resulting benzylic radical.

Recommended Synthetic Protocol: Radical Bromination

This protocol is based on well-established methods for the benzylic bromination of substituted
toluenes.[7][8]

Reaction Scheme: 2-fluoro-6-iodotoluene + NBS --(Radical Initiator, Solvent, Heat/Light)--> 2-
Fluoro-6-iodobenzyl bromide

Step-by-Step Methodology:

e Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,
add 2-fluoro-6-iodotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride
(CCla) or acetonitrile.

o Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical
initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

e Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction
progress by TLC or GC-MS. The reaction is typically complete within a few hours.

o Workup: Once the starting material is consumed, cool the reaction mixture to room
temperature. Filter off the succinimide byproduct.

 Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and
then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate the solvent under reduced pressure. The crude product can be further purified
by flash column chromatography on silica gel to yield pure 2-Fluoro-6-iodobenzyl bromide.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Fluoro-6-iodobenzyl bromide lies in the differential reactivity of its
three functional groups. This allows for a sequence of reactions where each site can be
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addressed selectively.

Reactions at the Benzylic Position: Nucleophilic
Substitution

The primary reactivity of the bromomethyl group is as an electrophile in nucleophilic
substitution reactions.[9] Due to the benzylic nature of the carbon, it can undergo substitution
via both SN1 and SN2 pathways, though the SN2 mechanism is generally favored with primary
benzyl halides.[10][11] This reaction is fundamental for introducing a variety of functional
groups.

Mechanism: The electron-rich nucleophile attacks the electrophilic benzylic carbon, leading to
the displacement of the bromide leaving group in a single, concerted step (SN2).[10]

Click to download full resolution via product page

This pathway is crucial for synthesizing ethers, esters, amines, and other derivatives by
reacting 2-Fluoro-6-iodobenzyl bromide with corresponding alkoxides, carboxylates, or
amines.

Reactions at the lodine Position: C-C Bond Formation

The carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling
reactions and for the formation of organometallic reagents.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by
coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.
[12][13] The high reactivity of the C-I bond makes it the preferred site for this transformation
over potential C-Br activation.

Catalytic Cycle: The mechanism involves three key steps:

o Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.[12]
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o Transmetalation: The organic group from the activated boronic acid (or ester) is transferred
to the palladium center.[14][15]

e Reductive Elimination: The two organic fragments couple, forming the new C-C bond and
regenerating the Pd(0) catalyst.[12][15]

/I Invisible nodes for labels node [shape=plaintext, fontcolor="#5F6368"]; 11
[label="Oxidative\nAddition"]; 12 [label="Transmetalation"]; I3 [label="Reductive\nElimination"];

I/ Position labels pd0 -> I1 [style=invis]; I1 -> pd2_complex [style=invis]; pd2_complex -> |2
[style=invis]; 12 -> pd2_r_complex [style=invis]; pd2_r_complex -> I3 [style=invis]; I3 -> pd0
[style=invis]; } caption { label = "The catalytic cycle of the Suzuki-Miyaura reaction."; fontname
= "Arial"; fontsize = 10; }

The aryl iodide can react with magnesium metal in an anhydrous ether solvent (like THF or
diethyl ether) to form a Grignard reagent.[16][17] This transforms the electrophilic aryl carbon
into a potent carbon nucleophile and a strong base.

Workflow:

o Formation: The aryl iodide reacts with activated magnesium turnings under strictly anhydrous
conditions.[18][19]

e Reaction: The resulting Grignard reagent can be reacted with a wide range of electrophiles,
such as aldehydes, ketones, esters, or carbon dioxide, to form new carbon-carbon bonds.
[17]
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Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal
chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and
pKa.[20] Halogenated benzyl bromides are key intermediates in the synthesis of a wide range

of biologically active molecules.[21]
2-Fluoro-6-iodobenzyl bromide serves as a valuable scaffold for:

 Building Biaryl Structures: The Suzuki coupling at the iodine position allows for the synthesis
of complex biaryl systems, which are common motifs in pharmaceuticals.[22]
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« Introducing the Fluorobenzyl Moiety: The nucleophilic substitution at the benzylic position is
used to attach the 2-fluoro-6-iodobenzyl group to various pharmacophores.

e Multi-component Synthesis: Its orthogonal reactivity allows for sequential, site-selective
modifications, enabling the efficient construction of complex target molecules.

Safety and Handling

Like many benzyl halides, 2-Fluoro-6-iodobenzyl bromide is a hazardous substance and
must be handled with appropriate precautions. Based on data for analogous compounds, it is
expected to be corrosive and a lachrymator (a substance that irritates the eyes and causes
tears).[3]

» Hazard Statements: Causes severe skin burns and eye damage.[23][24] May be harmful if
swallowed and may cause respiratory irritation.[3][25]

e Personal Protective Equipment (PPE): Always handle this compound in a certified chemical
fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[24]

» Handling: Avoid inhalation of dust or vapors. Do not allow contact with skin, eyes, or clothing.
[26]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[23] It is
often recommended to store under an inert atmosphere and protect from moisture and light.

[3]

e Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[23][24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Fluoro-6-iodobenzyl bromide chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445993#2-fluoro-6-iodobenzyl-bromide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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